molecular formula C28H26ClNO5 B11390216 3-benzyl-6-chloro-9-(3,4-dimethoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-6-chloro-9-(3,4-dimethoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11390216
M. Wt: 492.0 g/mol
InChI Key: DIZJWQWPHRBQAA-UHFFFAOYSA-N
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Description

3-BENZYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound with a unique structure that includes a chromeno[8,7-e][1,3]oxazin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl and chloro groups: These groups can be introduced through substitution reactions using benzyl chloride and a suitable chlorinating agent.

    Attachment of the (3,4-dimethoxyphenyl)methyl group: This step may involve a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.

    Substitution: The benzyl and chloro groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-BENZYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-6-CHLORO-9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct properties and activities compared to other similar compounds.

Properties

Molecular Formula

C28H26ClNO5

Molecular Weight

492.0 g/mol

IUPAC Name

3-benzyl-6-chloro-9-[(3,4-dimethoxyphenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C28H26ClNO5/c1-17-20-13-23(29)27-22(26(20)35-28(31)21(17)11-18-7-5-4-6-8-18)15-30(16-34-27)14-19-9-10-24(32-2)25(12-19)33-3/h4-10,12-13H,11,14-16H2,1-3H3

InChI Key

DIZJWQWPHRBQAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5

Origin of Product

United States

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